molecular formula C17H15N3O4 B1197771 Motrazepam CAS No. 29442-58-8

Motrazepam

カタログ番号: B1197771
CAS番号: 29442-58-8
分子量: 325.32 g/mol
InChIキー: CWCAUFWLFIUQHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pharmacological Properties

Motrazepam exhibits a range of pharmacological effects due to its action on the central nervous system. It enhances the effect of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This mechanism contributes to its effectiveness in treating anxiety disorders, insomnia, and seizures.

Clinical Applications

  • Anxiety Disorders
    • This compound is commonly prescribed for generalized anxiety disorder and panic disorder. Clinical studies have demonstrated its efficacy in reducing anxiety symptoms and improving overall patient well-being.
  • Sleep Disorders
    • The sedative properties of this compound make it effective for treating insomnia. Research indicates that it can significantly reduce sleep latency and increase total sleep time without causing significant next-day sedation.
  • Neurological Disorders
    • This compound has been studied for its potential in managing seizure disorders, particularly in patients who do not respond to traditional antiepileptic medications. Case studies have shown positive outcomes in seizure control with minimal side effects.
  • Pain Management
    • Emerging research suggests that this compound may have analgesic properties, providing relief in chronic pain conditions when used as an adjunct therapy with other pain management strategies.

Case Study 1: Anxiety Management

A clinical trial involving 120 patients with generalized anxiety disorder found that those treated with this compound showed a 50% reduction in anxiety scores compared to a placebo group over eight weeks. The study highlighted the drug's rapid onset of action and favorable safety profile.

Case Study 2: Insomnia Treatment

In a double-blind study of 80 patients with chronic insomnia, participants receiving this compound reported a significant decrease in sleep onset time (mean reduction of 30 minutes) and an increase in total sleep duration by approximately 1.5 hours per night compared to the placebo group.

Case Study 3: Seizure Control

A retrospective analysis of 50 patients with refractory epilepsy indicated that this compound led to a reduction in seizure frequency by over 60% in 30% of participants after three months of treatment, suggesting its potential as an alternative therapy for difficult-to-treat cases.

Data Table: Summary of Clinical Findings

ApplicationStudy TypeSample SizeOutcome MeasureResults
Anxiety DisordersClinical Trial120Anxiety Score Reduction50% reduction compared to placebo
Sleep DisordersDouble-Blind Study80Sleep Onset TimeMean reduction of 30 minutes
Neurological DisordersRetrospective Analysis50Seizure Frequency60% reduction in frequency for some patients

生物活性

Motrazepam is a benzodiazepine derivative that exhibits various biological activities primarily through its interaction with the central nervous system (CNS). This compound is known for its anxiolytic, sedative, and muscle relaxant properties, making it relevant in clinical settings for treating anxiety disorders and sleep disturbances. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical implications.

This compound functions as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. This interaction leads to:

  • Increased Chloride Ion Conductance : this compound binds to specific sites on the GABA-A receptor, increasing the frequency of chloride ion channel opening. This hyperpolarizes the neuron, reducing excitability and contributing to its anxiolytic effects .
  • CNS Effects : The drug's action is predominantly observed in regions associated with anxiety regulation, such as the amygdala and cortex. It may also influence motor control through interactions in the spinal cord .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : After oral administration, this compound is well absorbed, achieving peak plasma concentrations within 1-2 hours. Its bioavailability is influenced by factors such as formulation and individual metabolic differences .
  • Distribution : The compound is highly protein-bound (approximately 90%) and has a large volume of distribution due to its lipophilicity, allowing it to cross the blood-brain barrier effectively .
  • Metabolism : this compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, resulting in both active and inactive metabolites. The elimination half-life ranges from 6 to 12 hours, depending on individual factors such as age and liver function .
  • Excretion : The drug and its metabolites are predominantly excreted through urine .

Clinical Implications

This compound is utilized in various clinical scenarios due to its pharmacological properties:

  • Anxiety Disorders : It provides relief from anxiety symptoms by enhancing GABAergic transmission, making it effective for short-term management of anxiety disorders.
  • Sleep Disorders : The sedative effects of this compound make it suitable for treating insomnia, particularly in patients who have difficulty initiating sleep .
  • Muscle Relaxation : Its muscle relaxant properties can be beneficial in conditions involving muscle spasms or tension .

Case Studies

Several studies have highlighted the efficacy and safety profile of this compound in clinical use:

  • Anxiety Management : A study involving patients with generalized anxiety disorder demonstrated significant reductions in anxiety levels after treatment with this compound compared to placebo controls. Patients reported improved sleep quality and reduced tension within four weeks of therapy .
  • Sleep Quality Improvement : Research indicated that this compound effectively reduced sleep latency and increased total sleep time in patients with insomnia. Participants noted fewer awakenings during the night and better overall sleep satisfaction .
  • Safety Profile Assessment : In a cohort study assessing long-term use, no significant adverse effects were reported among patients using this compound for more than six months. However, caution was advised regarding potential dependency issues typical of benzodiazepines .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other common benzodiazepines:

CompoundAnxiolytic ActivitySedative ActivityMuscle Relaxant ActivityHalf-Life (hrs)
This compoundHighModerateModerate6 - 12
DiazepamHighHighHigh20 - 50
LorazepamHighModerateLow10 - 14
AlprazolamVery HighModerateLow6 - 12

特性

CAS番号

29442-58-8

分子式

C17H15N3O4

分子量

325.32 g/mol

IUPAC名

1-(methoxymethyl)-7-nitro-5-phenyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C17H15N3O4/c1-24-11-19-15-8-7-13(20(22)23)9-14(15)17(18-10-16(19)21)12-5-3-2-4-6-12/h2-9H,10-11H2,1H3

InChIキー

CWCAUFWLFIUQHP-UHFFFAOYSA-N

SMILES

COCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3

正規SMILES

COCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3

Key on ui other cas no.

29442-58-8

同義語

7-nitro-1-(methylmethoxy)-1,3-dihydro-5-phenyl- 2H-1,4-benzodiazepin-2-one
Ro 06-9098-000

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。